molecular formula C10H8FNO2 B6284151 methyl 2-cyano-2-(2-fluorophenyl)acetate CAS No. 259248-36-7

methyl 2-cyano-2-(2-fluorophenyl)acetate

Cat. No.: B6284151
CAS No.: 259248-36-7
M. Wt: 193.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-cyano-2-(2-fluorophenyl)acetate is a chemical compound with the molecular formula C10H8FNO2 and a molecular weight of 193.2 g/mol. This compound is widely used in various scientific research fields due to its unique physical and chemical properties.

Preparation Methods

The synthesis of methyl 2-cyano-2-(2-fluorophenyl)acetate typically involves the reaction of 2-fluorobenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as piperidine and a solvent like ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Methyl 2-cyano-2-(2-fluorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

Methyl 2-cyano-2-(2-fluorophenyl)acetate is utilized in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-cyano-2-(2-fluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Methyl 2-cyano-2-(2-fluorophenyl)acetate can be compared with similar compounds such as methyl 2-cyano-2-(4-fluorophenyl)acetate and methyl 2-cyano-2-(2-chlorophenyl)acetate. These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and applications. The presence of the fluorine atom in this compound imparts unique properties, such as increased stability and specific interactions with biological targets .

Properties

CAS No.

259248-36-7

Molecular Formula

C10H8FNO2

Molecular Weight

193.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.